molecular formula C9H17NO B8677392 1-Propylazepan-2-one CAS No. 52644-85-6

1-Propylazepan-2-one

Cat. No.: B8677392
CAS No.: 52644-85-6
M. Wt: 155.24 g/mol
InChI Key: BWISIXSYQURMMY-UHFFFAOYSA-N
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Description

1-Propylazepan-2-one is a seven-membered lactam (azepan-2-one) featuring a propyl substituent on the nitrogen atom of the heterocyclic ring. This compound belongs to the class of N-alkylated lactams, which are of significant interest in pharmaceutical and polymer chemistry due to their structural versatility. The azepan-2-one core is analogous to caprolactam (a six-membered lactam) but with an expanded ring size, which can influence ring strain, solubility, and reactivity .

Properties

CAS No.

52644-85-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-propylazepan-2-one

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2-8H2,1H3

InChI Key

BWISIXSYQURMMY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects :

  • Propyl vs. Propenoyl: The saturated propyl group in this compound increases hydrophobicity (predicted logP ~1.8) compared to the propenoyl-substituted analog (logP ~1.2), which contains a polarizable double bond. The propenoyl group also introduces electrophilic reactivity, enabling conjugation reactions absent in the propyl derivative .
  • Ring Size : Azepan-2-one (7-membered) exhibits reduced ring strain compared to caprolactam (6-membered), favoring slower hydrolysis rates and greater thermal stability.

Physicochemical Properties

Property This compound Azepan-2-one 1-Prop-2-enoylazepan-2-one
Molecular Weight (g/mol) 155.24 113.16 179.21
Boiling Point (°C) ~245 (estimated) 268–270 ~280 (decomposes)
Solubility in Water Low Moderate Low (enhanced in polar aprotic solvents)

Key Observations :

  • The propyl group reduces water solubility compared to unsubstituted azepan-2-one, aligning with trends in alkyl chain lengthening.
  • The propenoyl derivative’s α,β-unsaturated system may lead to instability under basic or nucleophilic conditions, whereas the propyl analog is more chemically inert .

Pharmacological Considerations

While direct studies on this compound are absent in the provided evidence, N-alkylated lactams are frequently explored as kinase inhibitors or protease substrates. The propyl group’s hydrophobicity could enhance blood-brain barrier penetration, a hypothesis supported by analogous compounds in medicinal chemistry.

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